methyl 6-methyl-1H-indazole-3-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 6-methyl-1H-indazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-3-4-7-8(5-6)11-12-9(7)10(13)14-2/h3-5H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQFEMFPDHBRKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=NN2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646847 | |
| Record name | Methyl 6-methyl-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
858227-11-9 | |
| Record name | Methyl 6-methyl-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structure Activity Relationship Sar Studies of Indazole 3 Carboxylate Derivatives
Influence of Substituents on Biological Efficacy
The biological efficacy of indazole-3-carboxylate derivatives is highly dependent on the substituents attached to the core structure. These modifications can modulate the compound's electronic, steric, and lipophilic properties, thereby affecting its interaction with biological targets.
Substituents on the benzene (B151609) portion of the indazole ring play a critical role in determining the biological activity. The electronic nature of these groups can significantly alter the properties of the entire molecule.
Nitro Group: The nitro group is a strong electron-withdrawing group due to both resonance and inductive effects. researchgate.net Its presence can dramatically change the π-electron structure of the aromatic system. researchgate.net In some contexts, the introduction of a nitro group can lead to a decrease in the aromatic character of the ring. researchgate.net For instance, in the development of dual butyrylcholinesterase and p38α mitogen-activated protein kinase inhibitors, a nitration step was a key part of the synthetic pathway to create the indazole ring. acs.org The strong electron-withdrawing nature of the nitro group can also influence the acidity of other parts of the molecule and affect its stability and interaction with biological targets. beilstein-journals.org
Bromo Group: Halogen substituents like bromo are also influential. The presence of a bromo group, for example at the 5-position of methyl 1H-indazole-3-carboxylate, creates a versatile intermediate for further chemical modifications. beilstein-journals.org This substitution can influence the regioselectivity of subsequent reactions, such as N-alkylation, which is a critical determinant of biological activity. beilstein-journals.org
Ethoxy Group: While specific data on ethoxy substitution for methyl 6-methyl-1H-indazole-3-carboxylate is limited in the provided context, alkoxy groups, in general, are known to modify the lipophilicity and hydrogen-bonding capacity of a molecule, which can impact its pharmacokinetic and pharmacodynamic profile.
Methyl Group: The methyl group, being an electron-donating group, can also affect the electronic properties of the indazole ring, albeit differently from electron-withdrawing groups. Its primary influence is often related to providing steric bulk and increasing lipophilicity, which can enhance binding to hydrophobic pockets in target proteins. beilstein-journals.org
The following table summarizes the general impact of these substituents on the indazole ring:
| Substituent | Electronic Effect | General Impact on Biological Activity |
| **Nitro (NO₂) ** | Strong Electron-Withdrawing | Can alter π-electron distribution and influence reactivity and binding. researchgate.net |
| Bromo (Br) | Electron-Withdrawing, Halogen Bonding Potential | Provides a handle for further functionalization and influences regioselectivity. beilstein-journals.org |
| Ethoxy (OCH₂CH₃) | Electron-Donating | Can modify lipophilicity and hydrogen bonding capacity. |
| Methyl (CH₃) | Weak Electron-Donating | Increases lipophilicity and provides steric bulk for hydrophobic interactions. beilstein-journals.org |
N-substitution of the indazole ring, leading to either N1 or N2 isomers, is a major determinant of biological activity and selectivity. beilstein-journals.org The direct alkylation of 1H-indazoles often results in a mixture of N1- and N2-substituted products. beilstein-journals.orgnih.gov Developing regioselective synthesis methods is therefore a key focus in medicinal chemistry. nih.gov
The choice of the N-substituent can profoundly impact the interaction with the target. For instance, in the development of dual butyrylcholinesterase and p38α MAPK inhibitors, various alkyl substituents were introduced at the N1 and N2 positions to probe how they occupy specific hydrophobic regions of the enzyme, thereby affecting the inhibitor's structure-activity relationships. acs.org The regiochemical outcome of N-alkylation can be influenced by the substituents already present on the indazole ring and the reaction conditions used. nih.gov For example, using sodium hydride in tetrahydrofuran (B95107) has shown high N1-selectivity for certain C3-substituted indazoles. nih.gov The ability to selectively synthesize either the N1 or N2 isomer is crucial, as they can have vastly different biological profiles. beilstein-journals.org
Regiochemical Determinants of Pharmacological Activity (e.g., amide linker regiochemistry)
The regiochemistry of functional groups attached to the indazole core is a critical factor governing pharmacological activity. A prominent example is the amide linker at the C3 position. In a study of indazole-3-carboxamides as calcium-release activated calcium (CRAC) channel blockers, the specific regiochemistry of the amide linker was found to be essential for the inhibition of calcium influx. nih.govresearchgate.net The indazole-3-carboxamide derivative 12d in that study actively inhibited calcium influx, while its reverse amide isomer 9c was inactive. nih.govresearchgate.net This highlights that the specific orientation of the amide bond is a key determinant of biological function in this class of compounds.
Similarly, in the synthesis of aryl acid N'-(1H-indazole-3-carbonyl)-hydrazide derivatives, the amide coupling is a key step that dictates the final structure and, consequently, the biological properties of the molecules. jocpr.com
Modulation of Molecular Features for Enhanced Potency and Selectivity
The fine-tuning of molecular features is a cornerstone of drug discovery, aiming to enhance the potency and selectivity of lead compounds. For indazole-3-carboxylate derivatives, this can be achieved through several strategies.
One approach is the introduction of different substituents to optimize interactions with the target protein. For example, in the development of PAK1 inhibitors, SAR analysis showed that substituting with an appropriate hydrophobic ring to fit into a deep back pocket and introducing a hydrophilic group to interact with the bulk solvent region were critical for improving inhibitory activity and selectivity. nih.gov
Another strategy involves fragment-based drug design, where small molecular fragments are grown or combined to create a more potent and selective inhibitor. This approach has been used to develop indazole-based inhibitors for various kinases. nih.gov The optimization of a lead compound through systematic modification of its different parts can lead to derivatives with significantly improved potency. For instance, optimization of an initial indazole compound led to a potent hepcidin (B1576463) production inhibitor with in vivo efficacy. nih.gov
The following table presents data on the optimization of indazole amide inhibitors of ERK1/2, demonstrating how structural modifications can enhance potency.
| Compound | R Group | ERK1 IC₅₀ (nM) | HT29 IC₅₀ (µM) |
| Lead Compound | - | >1000 | >10 |
| Optimized 116 | Specific substituted aryl | 25.8 ± 2.3 | 6.1 ± 1.1 |
| Optimized 117 | Different substituted aryl | 15.6 ± 1.8 | 1.8 ± 0.3 |
| Optimized 118 | Further modified aryl | 9.3 ± 3.2 | 0.9 ± 0.1 |
| Data adapted from a study on ERK1/2 inhibitors. nih.gov |
Investigation of Conformation and Stereochemistry in Biological Interactions
The three-dimensional arrangement of a molecule, including its conformation and stereochemistry, is fundamental to its interaction with chiral biological macromolecules like proteins and enzymes. For indazole derivatives, constraining the conformation can be a powerful strategy to enhance selectivity.
A study on synthetic cannabinoid receptor agonists demonstrated that introducing conformational constraints into prototypical indazole-based designer drugs effectively eliminated binding to the CB1 receptor, resulting in highly selective agonists for the CB2 receptor. acs.org This "conformational lock" strategy can transform promiscuous ligands into selective agents. acs.org The study explored various aspects, including the use of different amino acid linkers (proline vs. homoproline), the functional group (ester vs. amide), and the stereochemistry ((S) vs. (R) enantiomers), all of which influenced the final activity and selectivity profile. acs.org
Molecular modeling and X-ray crystallography are often employed to understand these conformational and stereochemical requirements for optimal biological activity. nih.gov
No Specific Biological Activity Data Found for this compound
Despite a comprehensive search of available scientific literature, no specific biological or pharmacological data for the chemical compound this compound could be located. Consequently, an article detailing its specific activities according to the requested outline cannot be generated at this time.
Searches for information regarding the anticancer, anti-inflammatory, and specific cellular pathway modulatory effects of this compound did not yield any dedicated studies. The available research focuses on the broader class of indazole derivatives or on other, structurally distinct analogs.
While the indazole scaffold is a well-known pharmacophore present in many biologically active compounds, including those with anticancer and anti-inflammatory properties, the specific effects of the methyl ester at position 3 combined with a methyl group at position 6 of the indazole ring have not been documented in the accessible literature.
Research on related compounds includes:
General Indazole Derivatives: Numerous studies highlight the potential of the indazole core in developing therapeutic agents. Derivatives have been investigated for a wide range of activities, including the inhibition of various protein kinases, which are crucial targets in oncology. nih.govnih.goved.ac.ukrsc.org
Other Indazole-3-Carboxylate Esters and Amides: Compounds such as methyl 1H-indazole-3-carboxylate and various N-substituted indazole-3-carboxamides have been synthesized and evaluated. nih.govbiosynth.comnih.govchemicalbook.comresearchgate.net For instance, methyl 1H-indazole-3-carboxylate is mentioned as an intermediate in the synthesis of other compounds and as a synthetic cannabinoid. biosynth.comchembk.com Some carboxamide derivatives have been explored as potent inhibitors of kinases like PAK1. nih.gov
Parent Acid (6-methyl-1H-indazole-3-carboxylic acid): The parent carboxylic acid of the requested compound is documented, but its specific biological activity profile is not detailed in the search results. uni.lu
Without specific studies on this compound, any discussion of its biological and pharmacological spectrum would be speculative and would not adhere to the required focus on this sole compound. Further experimental research is needed to elucidate the specific properties of this compound.
Biological and Pharmacological Spectrum of Indazole 3 Carboxylate Derivatives
Neurological and Central Nervous System (CNS) Activities
The indazole core is a known pharmacophore in the development of neurologically active agents. However, specific studies on methyl 6-methyl-1H-indazole-3-carboxylate are not found in the reviewed literature.
Cholinesterase Inhibition and Neuroprotective Potential
There is no documented evidence of this compound being evaluated as a cholinesterase inhibitor or for any neuroprotective potential. Research in this area has focused on other classes of indazole and heteroaromatic compounds. nih.govnih.gov
Modulation of Serotonin (B10506) Receptors (e.g., 5-HT3 antagonists)
The literature contains extensive research on indazole derivatives as modulators of serotonin receptors, including potent 5-HT3 receptor antagonists. nih.govwikipedia.org However, none of these studies specifically investigate or report on the activity of this compound at any serotonin receptor subtype. acs.orgnih.govacs.orgnih.govmdpi.com
Cardiovascular System Modulation
The modulation of the cardiovascular system is a critical area of research for the development of novel therapeutic agents. Indazole-3-carboxylate derivatives have emerged as promising scaffolds in this domain, exhibiting notable antiarrhythmic and antihypertensive effects.
Antiarrhythmic Effects
Cardiac arrhythmias, characterized by irregular heart rhythms, are a major cause of cardiovascular morbidity and mortality. Research into the pharmacological activities of indazole derivatives has revealed their potential as antiarrhythmic agents. Although specific studies on this compound are not extensively documented in this context, the broader class of indazole derivatives has shown promise. The antiarrhythmic effects of these compounds are often attributed to their ability to interact with and modulate the function of cardiac ion channels, which are crucial for maintaining normal heart rhythm. For instance, certain indazole derivatives have been investigated for their ability to block potassium channels, such as the human ether-à-go-go-related gene (hERG) channel, a key player in cardiac repolarization. nih.gov Dysfunctional hERG channels are implicated in the development of potentially fatal arrhythmias. nih.gov
Antihypertensive Actions
Hypertension, or high blood pressure, is a prevalent condition that significantly increases the risk of heart disease and stroke. Several indazole derivatives have been identified as having potent antihypertensive properties. nih.gov The mechanisms underlying these actions are varied and can include the modulation of vascular tone and the inhibition of enzymes involved in blood pressure regulation.
One of the key pathways targeted by some indazole derivatives is the p38 mitogen-activated protein kinase (MAPK) signaling cascade. nih.gov The p38 MAPK pathway is involved in cellular responses to stress and inflammation, and its inhibition has been shown to have beneficial effects in cardiovascular diseases. nih.gov By inhibiting p38 MAPK, certain indazole compounds can lead to a reduction in vascular inflammation and an improvement in endothelial function, contributing to their antihypertensive effects. nih.gov
Furthermore, some indazole derivatives have been found to reduce the expression of platelet-derived growth factor (PDGF), a potent mitogen for vascular smooth muscle cells. nih.gov The proliferation of these cells is a key event in the development of atherosclerotic plaques and vascular remodeling, which are hallmarks of hypertension and other cardiovascular pathologies.
The following table summarizes some indazole derivatives and their reported cardiovascular effects:
| Indazole Derivative Class | Reported Cardiovascular Effect | Potential Mechanism of Action | Reference |
| General Indazole Derivatives | Antiarrhythmic | Modulation of cardiac ion channels (e.g., hERG) | nih.gov |
| Substituted Indazoles | Antihypertensive | Inhibition of p38 MAPK signaling | nih.gov |
| Substituted Indazoles | Antihypertensive | Reduction of Platelet-Derived Growth Factor (PDGF) expression | nih.gov |
Antiparasitic Activities
Parasitic diseases continue to pose a significant global health challenge, necessitating the discovery of new and effective therapeutic agents. Indazole-3-carboxylate derivatives have demonstrated a broad spectrum of antiparasitic activities, showing promise in the fight against various protozoan infections.
Research has highlighted the potent in vitro and in vivo activity of substituted indazole derivatives against several parasitic species, including Leishmania, Trypanosoma, and Trichomonas. For instance, 3-alkoxy-1-benzyl-5-nitroindazoles and 3-chloro-6-nitro-1H-indazole derivatives have shown significant antileishmanial activity. nih.govnih.gov These compounds have been effective against different species of Leishmania, the causative agent of leishmaniasis, a disease with diverse clinical manifestations.
The mechanism of action of these antiparasitic indazole derivatives is believed to involve the inhibition of key parasitic enzymes that are essential for their survival and replication. One such target is trypanothione (B104310) reductase, an enzyme unique to trypanosomatids like Leishmania and Trypanosoma, and absent in mammals. nih.gov The inhibition of this enzyme disrupts the parasite's defense against oxidative stress, leading to its death.
Studies have also reported the activity of indazole derivatives against Trichomonas vaginalis, the parasite responsible for the common sexually transmitted infection trichomoniasis, and Trypanosoma cruzi, the etiological agent of Chagas disease. rsc.org
The table below provides an overview of the antiparasitic activities of certain indazole derivatives:
| Indazole Derivative Class | Target Parasite | Reported Activity | Potential Mechanism of Action | Reference |
| 3-Alkoxy-1-benzyl-5-nitroindazoles | Leishmania spp. | Antileishmanial (in vitro & in vivo) | - | nih.gov |
| 3-Chloro-6-nitro-1H-indazole derivatives | Leishmania spp. | Antileishmanial (in vitro) | Inhibition of trypanothione reductase | nih.gov |
| General Indazole Derivatives | Trichomonas vaginalis | Antitrichomonal | - | rsc.org |
| General Indazole Derivatives | Trypanosoma cruzi | Antitrypanosomal | - | rsc.org |
Enzyme Inhibition Studies (General)
The ability of indazole-3-carboxylate derivatives to act as enzyme inhibitors is a cornerstone of their pharmacological potential. The structural versatility of the indazole scaffold allows for the design of compounds that can selectively bind to the active sites of various enzymes, thereby modulating their activity. This has led to the exploration of indazole derivatives as inhibitors of a wide range of enzymes implicated in different diseases.
Numerous studies have demonstrated the inhibitory effects of indazole-containing compounds on enzymes such as bacterial DNA gyrase, indoleamine 2,3-dioxygenase 1 (IDO1), fibroblast growth factor receptor (FGFR), extracellular signal-regulated kinases 1 and 2 (ERK1/2), and Jun N-terminal kinase (JNK). nih.govnih.govnih.gov For example, certain indazole derivatives have been developed as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways. Dysregulation of kinase activity is a common feature in cancer, making kinase inhibitors a major class of anticancer drugs.
While specific inhibitory data for this compound is not extensively available, the broader class of indazole-3-carboxylate derivatives continues to be a rich source for the discovery of novel enzyme inhibitors with therapeutic potential across different disease areas.
Nitric Oxide Synthase Inhibition
Nitric oxide (NO) is a critical signaling molecule involved in a plethora of physiological processes, including neurotransmission, vasodilation, and immune responses. It is synthesized by a family of enzymes known as nitric oxide synthases (NOS). Overproduction of NO by certain NOS isoforms, particularly neuronal NOS (nNOS) and inducible NOS (iNOS), has been implicated in the pathophysiology of various inflammatory and neurodegenerative diseases.
Several indazole derivatives have been investigated as inhibitors of NOS. nih.govscite.ai These compounds can selectively target different NOS isoforms, offering a potential therapeutic strategy to mitigate the detrimental effects of excessive NO production. For example, certain 7-substituted indazoles have been shown to be potent and selective inhibitors of nNOS. nih.gov The inhibitory mechanism often involves the indazole derivative binding to the active site of the enzyme and competing with the natural substrate, L-arginine, or cofactors. nih.gov
Lipoxygenase Inhibition
Lipoxygenases (LOXs) are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids to produce bioactive lipid mediators, such as leukotrienes. These mediators play a significant role in inflammatory responses. The 5-lipoxygenase (5-LOX) enzyme is a key player in the biosynthesis of leukotrienes, which are potent pro-inflammatory molecules involved in conditions like asthma and allergic reactions.
A number of indazole derivatives have been identified as inhibitors of lipoxygenases, particularly 5-LOX. nih.govnih.gov For instance, indazole carboxamides of N-substituted pyrrole (B145914) derivatives have been designed and evaluated as soybean lipoxygenase inhibitors, which is often used as a model for human 5-LOX. nih.gov The inhibitory activity of these compounds highlights their potential as anti-inflammatory agents.
The following table summarizes the enzyme inhibitory activities of some indazole derivatives:
| Enzyme Target | Indazole Derivative Class | Reported Inhibitory Activity | Reference |
| Nitric Oxide Synthase (NOS) | 7-Substituted Indazoles | Selective inhibition of neuronal NOS (nNOS) | nih.gov |
| Lipoxygenase (LOX) | Indazole carboxamides of N-substituted pyrroles | Inhibition of soybean lipoxygenase | nih.gov |
| Lipoxygenase (LOX) | Indazolinones | Selective inhibition of 5-lipoxygenase | nih.gov |
Human Neutrophil Elastase Inhibition
Human Neutrophil Elastase (HNE) is a serine protease involved in inflammatory processes, and its inhibition is a therapeutic target for various diseases. nih.gov While derivatives of N-benzoylindazoles have been identified as potent HNE inhibitors, specific research data detailing the HNE inhibitory activity of this compound is not available in the current scientific literature. nih.govcaymanchem.com The general class of indazole-based compounds has been a subject of interest in the development of HNE inhibitors, but specific activity for the 6-methyl ester variant has not been reported. nih.govmdpi.com
DGAT and NAMPT Inhibition
Diacylglycerol acyltransferase (DGAT) and nicotinamide (B372718) phosphoribosyltransferase (NAMPT) are enzymes targeted for the treatment of metabolic diseases and cancer, respectively. nih.govnih.gov Extensive searches of scientific databases yield no published studies investigating or reporting the inhibitory effects of this compound on either DGAT or NAMPT. Research on inhibitors for these enzymes has focused on other chemical scaffolds. nih.govnih.gov
AMP-activated Protein Kinase (AMPK) Activation
AMP-activated protein kinase (AMPK) is a key regulator of cellular energy homeostasis, making it an attractive target for metabolic disorders. acs.orgacs.org Although certain indazole and indole (B1671886) derivatives have been explored as AMPK activators, there is no specific research available that demonstrates or discusses the activation of AMPK by this compound. google.comnih.gov
Other Biological Effects (e.g., anti-HIV, antidiabetic, anti-obesity, anti-platelet)
Investigations into the broader biological effects of this compound are not extensively documented.
Anti-HIV Activity: While the indazole scaffold is present in some compounds investigated for anti-HIV properties, no specific data confirms such activity for this compound. nih.govnih.govrsc.org
Antidiabetic Activity: There is no direct research on the antidiabetic effects of this compound. However, a recent study explored hybrid molecules synthesized from a closely related starting material, 5-methyl-1H-indazole-3-carboxylic acid. nih.gov These resulting indazole-thiadiazole derivatives were screened for their inhibitory potential against α-glucosidase, an enzyme relevant to diabetes management. nih.gov This suggests a potential, though indirect, avenue for future research for derivatives of the title compound.
Anti-obesity Activity: No published literature was found that assesses the anti-obesity potential of this compound.
Anti-platelet Activity: While various indazole analogues have been studied for their effects on platelet aggregation, there are no specific reports on the anti-platelet activity of this compound. nih.gov
Synthetic Cannabinoid Activity and Research Implications
The most significant area of research involving this compound is its role as a precursor in the synthesis of synthetic cannabinoids. The parent compound, methyl 1H-indazole-3-carboxylate, is a well-documented intermediate used to create a variety of indazole-3-carboxamide synthetic cannabinoids, such as AMB, 5-fluoro AMB, and MMB-FUBINACA. nih.govdiva-portal.orgcaymanchem.com The synthesis typically involves N-alkylation of the indazole core followed by amide coupling. diva-portal.org
By analogy, this compound serves as a logical starting material for producing 6-methyl substituted analogues of known synthetic cannabinoids. This is crucial for forensic and toxicological laboratories that need to identify novel psychoactive substances and their metabolites. diva-portal.org
Furthermore, the parent compound, methyl 1H-indazole-3-carboxylate, is not only a precursor but has also been identified as a synthetic cannabinoid itself, reportedly acting as a potent activator of the CB2 receptor and also binding to CB1 receptors. biosynth.com This implies that this compound could potentially possess intrinsic cannabinoid receptor activity, although specific binding and activation studies on this particular compound have not been published. Its primary role remains that of a key chemical intermediate for creating more complex and potent synthetic cannabinoids.
Interactive Data Table: Related Synthetic Cannabinoids and Precursors
This table lists synthetic cannabinoids for which the parent compound, methyl 1H-indazole-3-carboxylate, is a known precursor. It is anticipated that this compound could be used to synthesize the corresponding 6-methyl analogues.
| Precursor | Resulting Synthetic Cannabinoid | Reference |
| Methyl 1H-indazole-3-carboxylate | AMB | caymanchem.com |
| Methyl 1H-indazole-3-carboxylate | 5-fluoro AMB | caymanchem.com |
| Methyl 1H-indazole-3-carboxylate | MMB-FUBINACA | caymanchem.com |
| Methyl 1H-indazole-3-carboxylate | MA-CHMINACA | caymanchem.com |
| Methyl 1H-indazole-3-carboxylate | Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate | nih.goviucr.org |
Mechanistic Investigations of Indazole 3 Carboxylate Actions
Molecular Target Identification and Validation
Specific molecular targets for methyl 6-methyl-1H-indazole-3-carboxylate have not been explicitly identified or validated in the reviewed literature. However, the parent compound, methyl 1H-indazole-3-carboxylate, has been identified as a synthetic cannabinoid. biosynth.com This suggests that its molecular targets are likely the cannabinoid receptors, CB1 and CB2. Synthetic cannabinoid receptor agonists (SCRAs) are known to be cannabimimetics that exert their pharmacological effects through these G-Protein Coupled Receptors (GPCRs). dundee.ac.uk
The indazole-3-carboxamide scaffold, which is structurally related to the requested ester, is rampant among synthetic cannabinoids and is known for high binding affinity and potency at the CB1 and CB2 receptors. researchgate.net Compounds from this class, such as AMB-FUBINACA and 5F-MDMB-PINACA, have been investigated for their interactions with these receptors. dundee.ac.uk While this provides a probable area for investigation, direct evidence validating CB1 and CB2 as the primary molecular targets for this compound is currently lacking.
Ligand-Receptor Binding Interactions
There is no specific data detailing the ligand-receptor binding interactions of this compound. For the broader class of indazole-3-carboxamide synthetic cannabinoids, studies have shown that chirality and specific chemical moieties significantly affect receptor binding and activation. dundee.ac.uk For instance, the (S)-enantiomers of compounds like AMB-FUBINACA and AB-CHMINACA exhibit higher potency at both CB1 and CB2 receptors compared to their (R)-enantiomers.
The interaction with receptor binding sites is influenced by the functional groups on the indazole core and its substituents. dundee.ac.uk For example, the presence of a terminal amide versus an ester moiety can affect ligand affinity and receptor activation. dundee.ac.uk However, without specific studies on this compound, it is not possible to detail its precise binding mode, affinity (Kᵢ), or efficacy at any potential receptor.
Cellular Pathway Perturbations
Direct research on cellular pathway perturbations caused by this compound is not available. For related indazole-3-carboxamide compounds that act as cannabinoid receptor agonists, activation of CB1 and CB2 receptors initiates a cascade of intracellular signaling events. dundee.ac.uk These GPCRs typically couple to Gᵢ/G₀ proteins, leading to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and modulation of ion channels and mitogen-activated protein kinase (MAPK) signaling pathways.
Furthermore, some related compounds, such as N-methyl-1H-indazole-3-carboxamide, have been suggested to potentially inhibit phosphoinositide 3-kinase (PI3K), which would affect cell signaling and could reduce cell proliferation. nih.gov The parent compound, methyl 1H-indazole-3-carboxylate, is noted for its potential to induce apoptosis, though the specific pathways are not detailed. biosynth.com
Enzyme Active Site Interactions
Information regarding the specific interactions of this compound with enzyme active sites is limited. However, the metabolism of structurally related synthetic cannabinoids of the indazole-3-carboxamide and indazole-3-carboxylate ester classes provides insight into potential enzyme interactions.
The metabolism of these compounds is often mediated by cytochrome P450 (CYP450) enzymes, which are responsible for oxidative reactions like hydroxylation. mdpi.com Additionally, compounds containing a methyl ester group are susceptible to hydrolysis by carboxylesterases, primarily CES-1 in the liver, to form the corresponding carboxylic acid metabolite. nih.gov This enzymatic hydrolysis is a key step in their biotransformation. nih.gov The reactivity and lability of the methyl ester moiety are determining factors for in vitro clearance rates. nih.gov While it is plausible that this compound interacts with the active sites of CYP450 enzymes and carboxylesterases, specific binding affinities, inhibition constants (Kᵢ), or detailed interaction models are not documented.
Bioreduction and Reactive Intermediate Formation
There is no specific information concerning the bioreduction of this compound. The primary metabolic pathways for related indazole-3-carboxylate and carboxamide compounds involve biotransformations such as hydroxylation and hydrolysis. mdpi.comnih.gov
In the metabolism of some synthetic cannabinoids with different structural features, such as terminal alkene groups, epoxidation catalyzed by cytochrome P450 enzymes can occur, leading to the formation of reactive epoxide intermediates. mdpi.com These can then be hydrated to form dihydrodiols. mdpi.com However, for this compound, which lacks such a group, the formation of reactive intermediates would more likely proceed through other oxidative pathways, though this has not been demonstrated in the available literature.
Computational Chemistry and Molecular Modeling in Indazole 3 Carboxylate Research
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial for understanding the structural basis of the biological activity of indazole-3-carboxylate derivatives.
Research has employed molecular docking to investigate the binding modes of indazole derivatives with various protein targets. For instance, studies have used AutoDock to assess the binding effectiveness of 3-carboxamide indazole derivatives against proteins implicated in renal cancer, such as the Discoidin Domain Receptor 1 (PDB: 6FEW). nih.gov These simulations identify key amino acid residues in the protein's active site that interact with the ligand, predicting binding energy values that correlate with inhibitory potential. nih.gov Similarly, docking studies on indazole-3-carboxylic acid and its metal complexes as inhibitors of nitric oxide (NO) synthase have been performed to elucidate their binding mechanisms. researchgate.net
In the context of developing multitarget-directed ligands, docking simulations have been used to predict the binding modes of indazole derivatives in the active sites of human butyrylcholinesterase (hBChE) and p38α mitogen-activated protein kinase (p38α MAPK). acs.org These simulations reveal critical interactions, such as π-π stacking and hydrogen bonds, that stabilize the ligand-protein complex, thereby guiding the structural modifications needed to optimize dual inhibitory activity. acs.org The insights gained from these simulations are fundamental for the structure-based design of new, more potent, and selective inhibitors based on the indazole-3-carboxylate scaffold.
Table 1: Example of Molecular Docking Results for Indazole Derivatives
| Compound | Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Reference |
|---|---|---|---|---|
| Indazole-3-carboxamide derivative 8v | Renal Cancer Receptor (PDB: 6FEW) | -10.21 | Not specified | nih.gov |
| Indazole-3-carboxamide derivative 8w | Renal Cancer Receptor (PDB: 6FEW) | -10.11 | Not specified | nih.gov |
| Indazole-3-carboxamide derivative 8y | Renal Cancer Receptor (PDB: 6FEW) | -10.08 | Not specified | nih.gov |
| Indazole-3-carboxylic acid | Nitric Oxide Synthase | -6.5 | Not specified | researchgate.net |
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In medicinal chemistry, DFT is widely used to calculate the optimized geometry, electronic properties, and reactivity of molecules like methyl 6-methyl-1H-indazole-3-carboxylate. nih.govresearchgate.net
DFT calculations are employed to determine the most stable three-dimensional conformation of a molecule through a process called geometrical optimization. nih.govresearchgate.net This provides accurate bond lengths, bond angles, and dihedral angles. Studies on indazole derivatives have utilized DFT methods, such as B3LYP with basis sets like 6-311+G, to obtain these optimized structures. nih.govresearchgate.net
Following optimization, a range of electronic properties can be analyzed. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The energy gap between HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter indicating the molecule's chemical reactivity and kinetic stability; a larger gap suggests lower reactivity. nih.govresearchgate.net
Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is invaluable for understanding intermolecular interactions, such as how an indazole derivative might interact with its biological target. nih.govresearchgate.net
Table 3: Example of DFT-Calculated Properties for Indazole Derivatives
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| 1-Butyl-1H-indazole-3-carboxamide (8a) | -6.19 | -0.90 | 5.29 | nih.gov |
| 1-Butyl-N-(4-chlorophenyl)-1H-indazole-3-carboxamide (8c) | -6.42 | -1.29 | 5.13 | nih.gov |
| 1-Butyl-N-(3-methoxyphenyl)-1H-indazole-3-carboxamide (8s) | -6.07 | -0.98 | 5.09 | nih.gov |
| Indazole-3-carboxylic acid | -0.25 | -0.08 | 0.17 | researchgate.net |
Energetic Considerations and Conformational Analysis
Computational analysis of this compound provides critical insights into its structural and energetic properties, which are fundamental to understanding its chemical reactivity and biological interactions. Conformational analysis focuses on identifying the molecule's most stable three-dimensional arrangements (conformers) and the energy differences between them.
The core of the molecule is the indazole ring, a bicyclic aromatic system that is generally planar. The primary conformational flexibility arises from the rotation of the methyl carboxylate group attached at the C3 position. The orientation of the ester group relative to the indazole ring can be defined by the dihedral angle between the plane of the indazole and the plane of the ester. Two key planar conformers, syn-periplanar and anti-periplanar, are of particular interest. In these conformations, the carbonyl oxygen of the ester can point towards either the N2 or C4 atom of the indazole ring, respectively.
Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the potential energy surface of the molecule as a function of this rotation. nih.gov Such calculations can determine the relative energies of different conformers. For the related compound, methyl 5-bromo-1H-indazole-3-carboxylate, DFT calculations have been instrumental in understanding its reactivity. nih.gov The 1H-indazole tautomer is generally understood to be thermodynamically more stable than the 2H-indazole form. nih.gov
While specific energetic data for this compound is not publicly available, a hypothetical energy profile can be constructed to illustrate the principles. DFT calculations would typically predict a barrier to rotation around the C3-C(O)OCH₃ bond, with specific conformers being energy minima.
Table 1: Hypothetical Relative Energies of Key Conformers for this compound
| Conformer | Dihedral Angle (N2-C3-C=O) | Relative Energy (kcal/mol) | Description |
| Syn-periplanar | ~0° | 0.0 | The most stable conformer, potentially stabilized by intramolecular interactions. |
| Perpendicular | ~90° | 3.5 | A transition state for rotation between planar forms. |
| Anti-periplanar | ~180° | 1.2 | A local energy minimum, slightly less stable than the syn-conformer. |
Note: Data are illustrative and represent typical values derived from DFT calculations for similar aromatic esters.
This analysis is crucial for predicting the most likely shape of the molecule in various environments, which in turn influences how it fits into a receptor binding site or interacts with other molecules.
Mechanistic Insights from Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), are essential for elucidating the detailed mechanisms of chemical reactions involving indazole-3-carboxylates. nih.gov These methods allow researchers to map out the entire reaction pathway, identifying reactants, products, intermediates, and, crucially, the high-energy transition states that control the reaction rate.
A recent comprehensive DFT mechanistic study was performed on the regioselective N-alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, a structurally similar compound. nih.gov The study successfully explained why different reaction conditions lead to the selective formation of either N1- or N2-alkylated products. DFT calculations revealed that the formation of N1-substituted products is guided by a chelation mechanism, while other non-covalent interactions are responsible for the formation of N2-products. nih.gov Furthermore, Natural Bond Orbital (NBO) analyses were used to calculate partial charges and Fukui indices, which provided additional support for the proposed reaction pathways. nih.gov
For this compound, similar computational approaches could be applied to investigate various reactions, such as the hydrolysis of the ester to form the corresponding carboxylic acid. In a hypothetical study of this hydrolysis, quantum calculations could model the reaction pathway under different conditions (e.g., uncatalyzed, acid-catalyzed, or base-catalyzed). The calculations would determine the structure of the transition state for the nucleophilic attack of water (or hydroxide) on the carbonyl carbon and compute the activation energy barrier.
Table 2: Hypothetical Activation Energies for the Hydrolysis of this compound
| Reaction Condition | Rate-Limiting Step | Calculated Activation Energy (ΔG‡, kcal/mol) |
| Uncatalyzed (Neutral Water) | Nucleophilic attack by H₂O | 25.4 |
| Acid-Catalyzed | Nucleophilic attack by H₂O on protonated ester | 18.2 |
| Base-Catalyzed | Nucleophilic attack by OH⁻ | 13.5 |
Note: Data are illustrative, representing typical trends observed in computational studies of ester hydrolysis.
These theoretical insights are invaluable for optimizing reaction conditions to improve yields and selectivity, as well as for understanding the metabolic pathways the molecule might undergo in a biological system.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability
While quantum mechanics provides a static picture of molecular conformations and reactivity, Molecular Dynamics (MD) simulations offer a view of the molecule in motion. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve over time. This approach is critical for understanding the dynamic behavior and stability of this compound, especially in a biological context.
MD simulations are frequently used to assess the stability of a ligand within a protein binding pocket. For instance, in the development of inhibitors targeting specific enzymes, a docked pose of the ligand is subjected to an MD simulation (often for hundreds of nanoseconds) in a solvated environment. The stability of the binding mode is then analyzed. Key metrics derived from such simulations include:
Root Mean Square Deviation (RMSD): Measures the average deviation of the ligand's atoms from their initial docked position. A low and stable RMSD value over time suggests a stable binding pose.
Root Mean Square Fluctuation (RMSF): Calculates the fluctuation of individual atoms or residues around their average position. High RMSF values for parts of the ligand can indicate conformational flexibility.
Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and the protein, identifying key interactions that stabilize the complex.
Computational studies on other indazole derivatives have successfully used MD simulations to confirm the stability of predicted binding modes within target proteins like cannabinoid receptors or p21-activated kinase 1 (PAK1). nih.gov
Table 3: Illustrative Output from a Hypothetical 100 ns MD Simulation
| Metric | Value/Observation | Interpretation |
| Ligand RMSD | 1.5 ± 0.3 Å | The ligand remains in a stable conformation within the binding site. |
| Protein Cα RMSD | 2.1 ± 0.4 Å | The overall protein structure is stable during the simulation. |
| Ligand RMSF | High flexibility in the methyl ester group | The ester moiety is solvent-exposed and conformationally mobile. |
| Key H-Bonds | Indazole N1-H with Asp120; Carbonyl O with Lys65 | Maintained for >85% of simulation time, indicating critical anchor points. |
Note: Data are hypothetical and represent typical results from an MD simulation of a ligand-protein complex.
These simulations provide a deeper, time-resolved understanding of the molecular interactions that is not accessible through static docking or quantum calculations alone.
Pharmacophore Model Generation and Virtual Screening
Pharmacophore modeling is a powerful computational technique used in drug discovery to identify new molecules with the potential to bind to a specific biological target. A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a particular biological effect. These features typically include hydrogen bond donors, hydrogen bond acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups.
For the this compound scaffold, a pharmacophore model can be generated based on its known interactions with a biological target or by analyzing the common features of a set of known active indazole derivatives. For example, studies on indazole-based kinase inhibitors often lead to the development of pharmacophore models to guide the synthesis of new, more potent compounds. nih.govnih.gov The indazole ring itself often serves as a key feature, providing a hydrogen bond donor (N1-H) and an aromatic region for π-stacking interactions. The carbonyl oxygen of the carboxylate group acts as a strong hydrogen bond acceptor.
Once a pharmacophore model is established, it can be used as a 3D query to perform a virtual screen of large chemical databases containing millions of compounds. This process rapidly filters the database, identifying only those molecules that match the defined pharmacophoric features in the correct spatial arrangement. This "cherry-picking" approach allows researchers to prioritize a smaller, more manageable number of compounds for experimental testing, significantly accelerating the lead identification process.
Table 4: Key Pharmacophoric Features of the this compound Scaffold
| Feature Type | Location | Role in Molecular Recognition |
| Hydrogen Bond Donor | Indazole N1-H | Interaction with acceptor groups (e.g., Asp, Glu, carbonyl backbone). |
| Hydrogen Bond Acceptor | Carbonyl Oxygen | Interaction with donor groups (e.g., Lys, Arg, amide N-H). |
| Aromatic Ring | Indazole Bicyclic System | π-π stacking or hydrophobic interactions with aromatic residues (e.g., Phe, Tyr, Trp). |
| Hydrophobic Center | 6-methyl group | Occupies a small hydrophobic pocket, contributing to binding affinity and selectivity. |
This computational strategy is a cornerstone of modern medicinal chemistry, enabling the efficient exploration of chemical space to discover novel therapeutic agents based on privileged scaffolds like the indazole-3-carboxylates.
Preclinical Development and Translational Potential
Lead Compound Identification and Optimization
The journey of a drug from concept to clinic often begins with a "lead compound"—a chemical starting point with promising biological activity but requiring refinement to become a viable therapeutic. The indazole-3-carboxylic acid framework, to which methyl 6-methyl-1H-indazole-3-carboxylate belongs, serves as a quintessential lead structure for developing new pharmacologically active molecules. nih.gov
A notable example is Lonidamine, chemically known as 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid. It was identified as a lead compound for a significant class of antispermatogenic drugs. nih.gov Further research into its mechanisms revealed anticancer properties, establishing the indazole-3-carboxylic acid core as a versatile template for drug discovery. nih.gov
The process of optimization involves systematically modifying the lead structure to enhance potency, selectivity, and pharmacokinetic properties. This is exemplified by the development of Entrectinib. The discovery program for this potent inhibitor began with a novel 3-aminoindazole compound that showed activity against the Anaplastic Lymphoma Kinase (ALK). nih.govjst.go.jp Through extensive optimization of this initial hit, researchers developed Entrectinib, a compound with high potency against ALK, ROS1, and TRK kinases and favorable properties for clinical development, including the ability to penetrate the blood-brain barrier. nih.govchemicalbook.com This iterative process of identifying a lead and chemically refining it is fundamental to modern drug discovery. nih.gov
In Vivo Efficacy Studies
Following identification and optimization, promising compounds must be tested in living organisms (in vivo) to validate their therapeutic effects. While specific in vivo data for this compound is not extensively published, numerous studies on more advanced indazole derivatives demonstrate the scaffold's potential in various disease models.
For instance, Axitinib was evaluated in vivo in mouse models containing human renal cell carcinoma, where it was shown to inhibit tumor growth in a dose-dependent manner. researchgate.net The synthetic indazole derivative YC-1 was studied in a rat model of vascular injury. When applied topically to balloon-injured carotid arteries, YC-1 significantly reduced the formation of neointima, the thickened inner layer of a blood vessel that can lead to restenosis. nih.gov This effect was consistent with its in vitro ability to suppress smooth muscle cell proliferation. nih.gov Similarly, Entrectinib proved highly efficacious in in vivo xenograft models, where human tumor tissue is implanted in mice. nih.gov
These studies are critical for establishing a compound's potential therapeutic utility before it can be considered for human trials.
| Compound | Animal Model | Key In Vivo Finding | Reference |
|---|---|---|---|
| Axitinib | Mouse with human renal cell carcinoma | Inhibited tumor growth in a dose-dependent manner. | researchgate.net |
| Entrectinib | In vivo xenograft models | Demonstrated high efficacy in tumor reduction. | nih.gov |
| YC-1 | Rat with balloon-injured carotid arteries | Reduced the area ratio of neointima to media, preventing vascular stenosis. | nih.gov |
Toxicity and Safety Profile Assessment (general focus on research challenges)
A crucial hurdle in drug development is demonstrating an acceptable safety profile. For indazole derivatives, particularly those designed as kinase inhibitors, assessing toxicity presents several general challenges. A primary challenge is achieving target selectivity. Many indazole-based drugs, such as Axitinib and Pazopanib, target protein kinases that regulate cell growth. nih.govrsc.org Because kinases within the human body share structural similarities, a drug may inhibit not only its intended target but also other "off-target" kinases, potentially leading to unintended biological effects.
Another challenge lies in understanding the metabolic fate of the drug. The body chemically alters foreign compounds, producing metabolites that may themselves be active or toxic. For example, studies with radiolabeled Niraparib were necessary to determine how the drug was metabolized and eliminated from the body, with a major metabolite, M1, being identified as inactive. researchgate.net Predicting how a compound will be metabolized and whether the metabolites are safe is a complex but vital part of the safety assessment. Furthermore, extrapolating toxicity data from animal models to humans is not always straightforward, requiring careful study design and interpretation to ensure a compound is safe enough for clinical investigation.
Translational Pathways to Therapeutic Applications
The translational pathway is the multi-stage process of turning a promising laboratory discovery into an approved medical treatment. For compounds based on the indazole scaffold, this path is well-trodden. researchgate.net
Discovery and Preclinical Phase: The process begins with the identification of a lead compound, such as an indazole-3-carboxylate derivative. nih.gov This is followed by chemical optimization and extensive in vitro (cell-based) and in vivo (animal) testing to establish proof-of-concept for efficacy and safety. nih.govnih.gov
Investigational New Drug (IND) Application: After successful preclinical studies, developers submit an IND application to regulatory bodies like the U.S. FDA, summarizing the data and proposing a plan for human testing.
Clinical Trials: This phase involves three sequential stages (Phase I, II, and III) in humans to evaluate the drug's safety, optimal dosing, and effectiveness compared to existing treatments. Several indazole derivatives are currently in clinical trials for various diseases. nih.gov
New Drug Application (NDA) and Approval: If the clinical trials demonstrate a favorable benefit-to-risk profile, the manufacturer submits an NDA. Regulatory agencies review the complete data, and if approved, the drug can be marketed for its specified indication. researchgate.net
Drugs like Axitinib, Pazopanib, and Niraparib have successfully navigated this pathway, becoming commercially available targeted therapies for various cancers. nih.govrsc.org
Role in Existing Marketed Drugs and Clinical Trials
The indazole nucleus is a core structural component in a wide array of approved drugs and clinical candidates, underscoring its therapeutic importance. researchgate.netnih.govpnrjournal.com
Granisetron: An antiemetic drug that contains an indazole moiety, used to prevent nausea and vomiting caused by cancer therapy. nih.govpnrjournal.com It functions as a 5-HT3 receptor antagonist. pnrjournal.com
Lonidamine: An indazole-3-carboxylic acid derivative investigated for its anticancer and antispermatogenic activities. drugbank.comnih.govwikipedia.org
Axitinib: A potent and selective second-generation inhibitor of vascular endothelial growth factor (VEGF) receptors, Axitinib is an indazole derivative approved for treating advanced renal cell carcinoma. pnrjournal.comnih.govdovepress.comdrugbank.com
Pazopanib: This drug contains a synthetic indazole group and is used to treat advanced renal cell carcinoma and soft tissue sarcoma. pnrjournal.comresearchgate.netnih.gov It functions as a multi-target tyrosine kinase inhibitor. researchgate.net
Entrectinib: An indazole-based inhibitor of TRK, ROS1, and ALK proteins, approved for treating solid tumors that have specific genetic fusions (NTRK or ROS1). pnrjournal.comnih.govcivicdb.org
Bendazac: An indazole-based non-steroidal anti-inflammatory drug (NSAID) used topically for joint and muscular pain and also investigated for its potential in managing cataracts. drugbank.comnih.govwikipedia.orgmdpi.com
Benzydamine: A locally-acting NSAID with an indazole structure, used for its anti-inflammatory and analgesic properties in conditions of the mouth and throat. nih.govwikipedia.orgwikipedia.orgdrugbank.com
Niraparib: A 2H-indazole derivative that acts as a potent PARP inhibitor. researchgate.netnih.gov It is approved as a maintenance treatment for certain types of ovarian, fallopian tube, and peritoneal cancers. researchgate.netdrugbank.com
Edaravone: In contrast to the other drugs listed, Edaravone does not contain an indazole ring. It is a pyrazolone (B3327878) derivative that acts as a free radical scavenger. stressmarq.comfda.govresearchgate.netnih.gov
DY-9760e: An indazole derivative that has shown promise in experimental settings for its cardioprotective effects against ischemia-reperfusion injury. nih.gov
YC-1: A benzyl (B1604629) indazole compound researchgate.netsigmaaldrich.com studied for its potential use in circulatory disorders due to its effects on platelet aggregation and vascular contraction. nih.govnih.gov
| Compound Name | Contains Indazole Core? | Primary Therapeutic Class | Reference |
|---|---|---|---|
| Granisetron | Yes | Antiemetic (5-HT3 antagonist) | nih.govpnrjournal.com |
| Lonidamine | Yes | Anticancer, Antispermatogenic | nih.govdrugbank.comnih.gov |
| Axitinib | Yes | Anticancer (VEGFR inhibitor) | pnrjournal.comnih.govdrugbank.com |
| Pazopanib | Yes | Anticancer (Tyrosine kinase inhibitor) | pnrjournal.comresearchgate.netnih.gov |
| Entrectinib | Yes | Anticancer (TRK/ROS1/ALK inhibitor) | pnrjournal.comnih.govcivicdb.org |
| Bendazac | Yes | Non-Steroidal Anti-Inflammatory Drug (NSAID) | drugbank.comnih.govwikipedia.org |
| Benzydamine | Yes | Non-Steroidal Anti-Inflammatory Drug (NSAID) | nih.govwikipedia.orgwikipedia.org |
| Niraparib | Yes | Anticancer (PARP inhibitor) | researchgate.netnih.govdrugbank.com |
| Edaravone | No | Free radical scavenger, Neuroprotective | stressmarq.comresearchgate.netnih.gov |
| DY-9760e | Yes | Cardioprotective (Investigational) | nih.gov |
| YC-1 | Yes | sGC activator, Vasodilator (Investigational) | nih.govnih.govresearchgate.net |
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Routes and Functionalization Strategies
The development of efficient and regioselective synthetic methods for indazole derivatives is a continuous endeavor for organic chemists. researchgate.net Future research will likely focus on creating more atom-economical and environmentally friendly synthetic pathways. bloomtechz.com This includes the use of transition-metal-catalyzed reactions, such as C-H activation, to directly functionalize the indazole core, offering a streamlined approach to structurally diverse molecules. bloomtechz.comresearchgate.net
Furthermore, the exploration of novel functionalization at various positions of the indazole ring of methyl 6-methyl-1H-indazole-3-carboxylate will be crucial. This allows for the fine-tuning of the molecule's physicochemical properties and biological activity. researchgate.net For instance, strategies for selective N-alkylation are critical as the position of the alkyl group can significantly impact the compound's interaction with biological targets. researchgate.net The development of one-pot procedures and microwave-assisted synthesis are also emerging trends that promise to accelerate the synthesis of new derivatives. mdpi.comgoogle.com
Table 1: Emerging Synthetic Methodologies for Indazole Derivatives
| Methodology | Description | Potential Advantages |
| C-H Activation | Direct functionalization of carbon-hydrogen bonds, bypassing the need for pre-functionalized starting materials. bloomtechz.com | Increased atom economy, reduced number of synthetic steps. bloomtechz.com |
| Microwave-Assisted Synthesis | Utilization of microwave irradiation to accelerate reaction rates. mdpi.com | Faster reaction times, potentially higher yields. mdpi.com |
| One-Pot Reactions | Multiple reaction steps are carried out in a single reaction vessel. google.com | Improved efficiency, reduced waste. google.com |
| Flow Chemistry | Continuous processing of reactants in a tube or pipe reactor. | Enhanced safety, scalability, and control over reaction parameters. |
Discovery of New Biological Targets and Therapeutic Applications
While indazole derivatives have shown significant promise as kinase inhibitors for cancer treatment, their therapeutic potential extends far beyond oncology. nih.gov Future research is poised to uncover new biological targets and applications for compounds like this compound.
The versatility of the indazole scaffold allows for its interaction with a wide range of biological molecules. researchgate.net Investigations into its effects on G-protein coupled receptors (GPCRs), ion channels, and various enzymes could reveal novel therapeutic opportunities for a multitude of diseases. nih.gov For example, derivatives of indazole have been explored for their potential in treating neurological disorders, inflammatory diseases, and even viral infections like HIV. google.comchemimpex.com The structural relationship of some indazole derivatives to synthetic cannabinoids also points towards potential applications in modulating the endocannabinoid system, although this requires careful investigation due to regulatory considerations. biosynth.com
Table 2: Potential Therapeutic Areas for Indazole Derivatives
| Therapeutic Area | Potential Biological Target(s) | Example Indication(s) |
| Oncology | Protein Kinases (e.g., VEGFR, FGFR, PAK1) nih.govnih.govnih.gov | Lung, breast, colon, and prostate cancers nih.gov |
| Neurology | Nicotinic α-7 receptor, Butyrylcholinesterase acs.orggoogle.com | Alzheimer's disease, schizophrenia acs.orggoogle.com |
| Inflammatory Diseases | p38α Mitogen-Activated Protein Kinase acs.org | Musculoskeletal and joint pain nih.gov |
| Infectious Diseases | HIV Protease researchgate.net | HIV/AIDS google.com |
| Metabolic Disorders | Glucokinase nih.gov | Diabetes google.com |
Advanced Computational Approaches for Rational Drug Design
The integration of computational methods is revolutionizing the drug discovery process. co-ac.com For this compound and its analogs, advanced computational approaches will be instrumental in rationally designing new and more potent therapeutic agents.
Techniques such as molecular docking, density functional theory (DFT) calculations, and virtual screening are already being employed to predict the binding affinity of indazole derivatives to their biological targets and to understand their structure-activity relationships (SAR). nih.gov These in silico methods allow researchers to prioritize the synthesis of compounds with the highest likelihood of success, thereby saving time and resources. nih.gov Future trends will likely involve the use of artificial intelligence and machine learning algorithms to analyze large datasets and identify novel drug candidates with desired properties. co-ac.com These computational tools can help in predicting pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and potential toxicity, further streamlining the drug development pipeline.
Development of Combination Therapies Involving Indazole Derivatives
To combat complex diseases like cancer, combination therapies that target multiple signaling pathways are becoming increasingly important. google.com Indazole derivatives, with their ability to inhibit various protein kinases, are prime candidates for inclusion in such therapeutic regimens. nih.gov
Future research will focus on identifying synergistic combinations of indazole-based drugs with other anti-cancer agents or with radiation therapy. google.com The goal is to enhance therapeutic efficacy, overcome drug resistance, and reduce side effects. For instance, combining a VEGFR inhibitor with a drug that targets a different oncogenic pathway could lead to a more durable response in cancer patients. The development of multi-target-directed ligands (MTDLs), where a single molecule is designed to interact with multiple targets, is another emerging strategy. acs.org
Applications Beyond Pharmaceuticals (e.g., Agricultural Chemistry, Materials Science)
The unique chemical properties of the indazole ring suggest that its applications could extend beyond the realm of pharmaceuticals. A related compound, methyl 6-bromo-1H-indazole-3-carboxylate, has been noted for its potential use in agricultural chemistry and materials science. chemimpex.com
In agriculture, indazole derivatives could be explored as novel fungicides or herbicides. chemimpex.com Their biological activity could be harnessed to protect crops from various pests and diseases. In the field of materials science, the rigid, planar structure of the indazole core makes it an interesting building block for the creation of advanced materials with specific electronic or thermal properties. chemimpex.com Further research in these non-pharmaceutical areas could unlock new and valuable applications for compounds like this compound.
Q & A
Basic: What are the standard synthetic routes for methyl 6-methyl-1H-indazole-3-carboxylate?
Methodological Answer:
The synthesis typically involves esterification of 6-methyl-1H-indazole-3-carboxylic acid using methanol under acidic or catalytic conditions. Key steps include:
- Reagent Selection : Methanol and thionyl chloride (SOCl₂) or sulfuric acid (H₂SO₄) as catalysts for esterification.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures.
- Structural Confirmation : NMR (¹H/¹³C) and mass spectrometry (ESI-MS or EI-MS) to verify the ester group and indazole backbone .
Note : Derivatives like ethyl 6-methyl-1H-indazole-3-carboxylate (CAS 1269492-42-3) follow analogous protocols, suggesting adaptability in alkylation strategies .
Basic: Which analytical techniques are critical for characterizing purity and structural integrity?
Methodological Answer:
-
UV/Vis Spectroscopy : λmax ~301 nm (similar to structurally related indazole esters) to assess chromophore consistency .
-
Chromatography : HPLC with C18 columns (acetonitrile/water mobile phase) to quantify purity (>98% as per industrial standards).
-
Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and polymorphic stability.
-
Spectroscopic Data :
Technique Key Signals Reference ¹H NMR (CDCl₃) δ 3.95 (s, 3H, COOCH₃), δ 2.55 (s, 3H, CH₃) ESI-MS [M+H]⁺ m/z calculated: 204.1
Advanced: How can crystallographic data resolve ambiguities in molecular conformation?
Methodological Answer:
X-ray crystallography using programs like SHELXL (for refinement) and SHELXS (for structure solution) provides atomic-level resolution:
- Data Collection : High-resolution (≤0.8 Å) datasets at low temperature (e.g., 100 K) to minimize thermal motion artifacts.
- Refinement Strategies : Anisotropic displacement parameters for non-H atoms; hydrogen atoms placed geometrically.
- Case Study : Methyl 1-methyl-1H-indole-3-carboxylate (analogous structure) crystallizes in monoclinic P2₁/c space group, revealing planar indazole rings and ester torsion angles . Contradictions : Discrepancies in bond lengths (e.g., C=O vs. C–O) may arise from solvent effects or data quality, requiring validation via Hirshfeld surface analysis .
Advanced: How should researchers address contradictory bioactivity results across studies?
Methodological Answer:
Contradictions in bioactivity (e.g., antimicrobial vs. inactive reports) require:
- Experimental Replication : Standardize assay conditions (e.g., MIC protocols, cell lines) to isolate compound-specific effects.
- Meta-Analysis : Compare structural analogs (e.g., 6-fluoro or 5-bromo derivatives) to identify substituent-dependent trends .
- Statistical Rigor : Use ANOVA or t-tests to assess significance; report confidence intervals for IC₅₀ values.
Example : A 2011 study on 6-methyl-4-substituted indazoles showed variable anticancer activity (IC₅₀ 2–50 µM), attributed to differences in cell permeability assays .
Advanced: What are best practices for handling and storing this compound?
Methodological Answer:
- Storage : -20°C in airtight containers under argon to prevent hydrolysis; stability ≥5 years in acetonitrile solutions .
- Safety Protocols :
- Degradation Monitoring : Periodic HPLC analysis to detect ester hydrolysis (free carboxylic acid formation) .
Advanced: How to design enzyme inhibition studies for this compound?
Methodological Answer:
- Target Selection : Prioritize enzymes with indazole-binding pockets (e.g., kinases, cytochrome P450).
- Assay Design :
- Kinetic Studies : Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure inhibition constants (Kᵢ).
- Docking Simulations : AutoDock Vina or Schrödinger Suite to predict binding modes; validate with mutagenesis .
- Control Experiments : Compare with 6-methyl-1H-indazole-3-carboxylic acid to assess ester group contributions .
Advanced: How to interpret conflicting solubility data in polar vs. non-polar solvents?
Methodological Answer:
-
Solubility Profiling : Use shake-flask method with HPLC quantification.
Solvent Solubility (mg/mL) Reference DMSO >50 Water <0.1 -
Contradiction Analysis : Discrepancies may stem from crystallinity (amorphous vs. crystalline forms) or impurities. Use powder X-ray diffraction (PXRD) to assess solid-state variability .
Advanced: What strategies optimize regioselectivity in indazole functionalization?
Methodological Answer:
- Directing Groups : Introduce temporary groups (e.g., Boc at N1) to steer C–H activation at C4 or C7 positions.
- Catalytic Systems : Pd(OAc)₂ with ligands (e.g., PCy₃) for Suzuki-Miyaura couplings on halogenated derivatives .
- Case Study : Ethyl 5-methyl-1H-indazole-3-carboxylate (CAS 4498-69-5) undergoes selective C6 bromination using NBS, guided by steric and electronic effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
